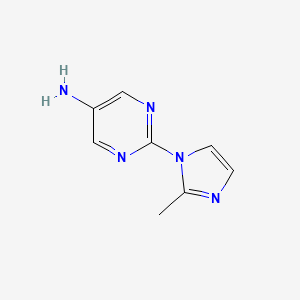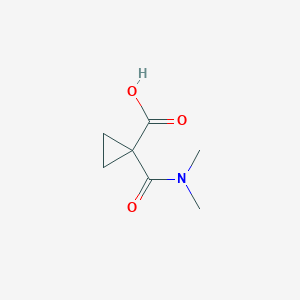
1-(Dimethylcarbamoyl)cyclopropanecarboxylic acid
Overview
Description
“1-(Dimethylcarbamoyl)cyclopropanecarboxylic acid” is a chemical compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of cyclopropanecarboxylic acids, which are structurally similar to “1-(Dimethylcarbamoyl)cyclopropanecarboxylic acid”, has been studied . The methods include the alkylation of glycine equivalents with 1,2-electrophiles, the intramolecular cyclization of γ-substituted amino acid derivatives, and alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .
Molecular Structure Analysis
The InChI code for “1-(Dimethylcarbamoyl)cyclopropanecarboxylic acid” is 1S/C7H11NO3/c1-8(2)5(9)7(3-4-7)6(10)11/h3-4H2,1-2H3,(H,10,11) .
Physical And Chemical Properties Analysis
“1-(Dimethylcarbamoyl)cyclopropanecarboxylic acid” is a powder at room temperature . It has a molecular weight of 157.17 .
Scientific Research Applications
Synthesis and Study in Ethylene Biosynthesis
1-(Dimethylcarbamoyl)cyclopropanecarboxylic acid has been studied in the context of ethylene biosynthesis. The preparation of optically active 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid, an analogue of the precursor to the plant growth hormone ethylene, involved cycloalkylation and subsequent Hofmann rearrangement. This compound is significant in affinity purification techniques and the generation of antibodies (Pirrung, Dunlap, & Trinks, 1989).
Biological Activity and Synthesis
Cyclopropanecarboxylic acid derivatives, including 1-(Dimethylcarbamoyl)cyclopropanecarboxylic acid, have been explored for their biological activity. The synthesis of N-cyclopropanecarboxyl-N'-pyridin-2-yl thiourea derivatives exhibited significant herbicidal and fungicidal activities (Tian, Song, Wang, & Liu, 2009).
Structural Studies in Peptide Synthesis
In the field of peptide synthesis, 1-(Dimethylcarbamoyl)cyclopropanecarboxylic acid has been utilized in the synthesis of β-oligopeptides. These peptides, derived from 1-(aminomethyl)cyclopropanecarboxylic acid, exhibit a unique secondary-structural motif with eight-membered hydrogen-bonded rings, differing significantly from α-peptides and proteins (Abele, Seiler, & Seebach, 1999).
Application in Glycosyl Ester Synthesis
The synthesis and characterization of glycosyl esters of cyclopropane carboxylic acid, including dimethyl variants, have been investigated for their biological activity. This research is pivotal in understanding the role of these compounds in various biological processes (Li, 2009).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(dimethylcarbamoyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-8(2)5(9)7(3-4-7)6(10)11/h3-4H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGDEACANJGZAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1229625-39-1 | |
| Record name | 1-(dimethylcarbamoyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-Methoxyphenyl)methyl]pyrrolidine-2,3-dione](/img/structure/B1453733.png)
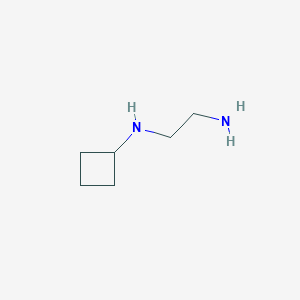
![5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B1453735.png)
![1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine](/img/structure/B1453736.png)

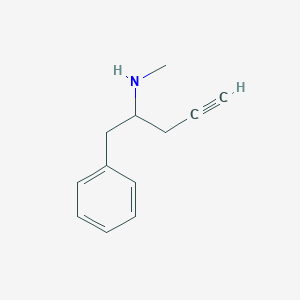
![[2-(Cyclopentyloxy)-4-methylphenyl]methanamine](/img/structure/B1453739.png)

![3-[2-(2-Chloro-4-fluorophenoxy)phenyl]prop-2-enoic acid](/img/structure/B1453743.png)
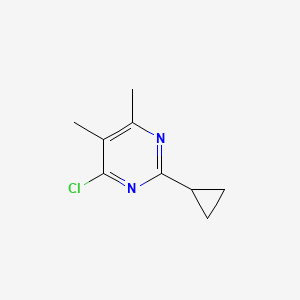
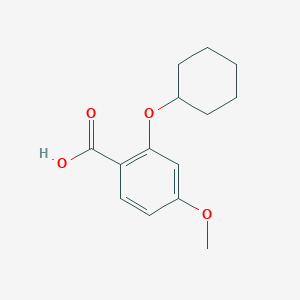
![4-chloro-2-(5-chlorothiophen-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidine](/img/structure/B1453753.png)
